molecular formula C19H22ClN3O B2523014 N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide CAS No. 2004237-86-7

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide

Cat. No.: B2523014
CAS No.: 2004237-86-7
M. Wt: 343.86
InChI Key: XURZCVJWRXUMGM-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a chloropyridine carboxamide group. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 4-piperidone with benzyl chloride to form 1-benzyl-4-piperidone. This intermediate is then reduced to 1-benzylpiperidine using a suitable reducing agent such as sodium borohydride.

The next step involves the introduction of the chloropyridine carboxamide group. This can be achieved by reacting 1-benzylpiperidine with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the compound’s structure.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the chloropyridine carboxamide group can modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of acetylcholinesterase, which is relevant for the treatment of neurological disorders .

Comparison with Similar Compounds

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-12-17(6-9-21-18)19(24)22-13-15-7-10-23(11-8-15)14-16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURZCVJWRXUMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=NC=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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